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molecular formula C12H14OS B8733298 4,4-dimethyl-3,4-dihydro-2H-thiochromene-6-carbaldehyde CAS No. 165671-32-9

4,4-dimethyl-3,4-dihydro-2H-thiochromene-6-carbaldehyde

Cat. No. B8733298
M. Wt: 206.31 g/mol
InChI Key: LKARRJPVEMXOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265423B1

Procedure details

The 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran (2.62 g, 10 mmol) prepared in the previous step (b) and in solution in 5 ml of anhydrous THF, is added at 66° C. to magnesium (0.30 g, 12 mmol) in 1 ml of anhydrous THF. The mixture is agitated at reflux of the THF until quasi-complete consumption of the magnesium (30 minutes). The reaction medium is then cooled to −10° C. and at this temperature, the N-formylmorpholine (1.2 ml, 12 mmol) in 2 ml of THF is added. At the end of the addition, the reaction medium is brought to ambient temperature for 1 hour. After hydrolysis by 10 ml of an aqueous saturated NH4Cl solution at 0° C. and extraction with ethyl ether (5×30 ml), the organic phase is dried over MgSO4, filtered and evaporated. The raw product is purified by flash chromatography on silica (eluent petroleum ether:ethyl ether:100:5). 2.00 g of 6-formyl-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran is obtained (yield=61%).
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1.[Mg].[CH:15](N1CCOCC1)=[O:16].[NH4+].[Cl-]>C1COCC1>[CH:15]([C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1)=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(CCS2)(C)C)C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(=O)N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl ether (5×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The raw product is purified by flash chromatography on silica (eluent petroleum ether:ethyl ether:100:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C=1C=CC2=C(C(CCS2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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